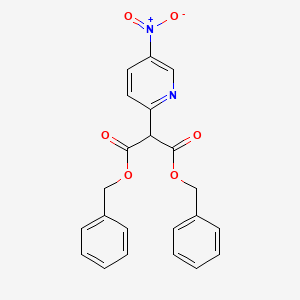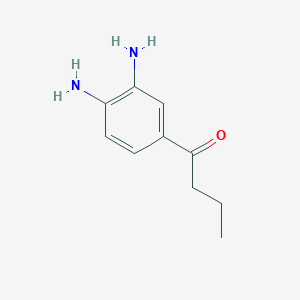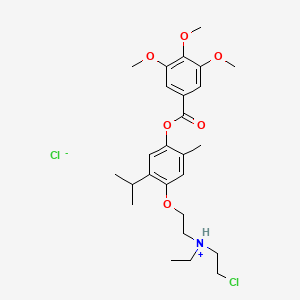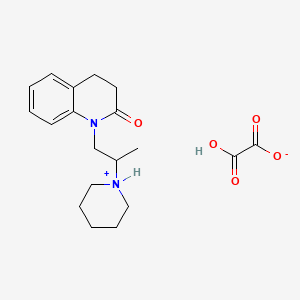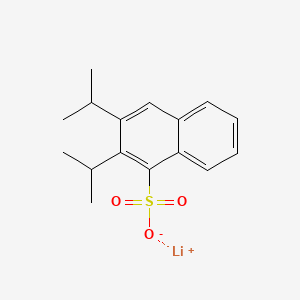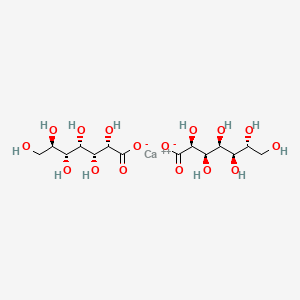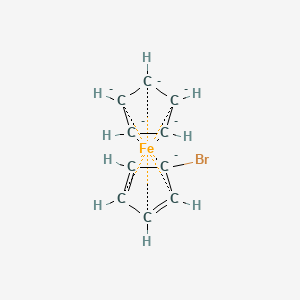
Bromo ferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo ferrocene is an organometallic compound consisting of a ferrocene moiety with a bromine atom attached to one of the cyclopentadienyl rings Ferrocene itself is a well-known compound in organometallic chemistry, characterized by its “sandwich” structure where an iron atom is sandwiched between two cyclopentadienyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo ferrocene can be synthesized through several methods. One common approach involves the bromination of ferrocene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the reaction conditions are carefully controlled to achieve selective mono-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is often carried out under an inert atmosphere to prevent unwanted side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
Bromo ferrocene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: This compound can participate in redox reactions, where the ferrocene moiety can be oxidized to ferricenium or reduced back to ferrocene.
Coupling Reactions: The bromine atom can be used as a handle for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, or alkoxides are commonly used.
Oxidizing Agents: For oxidation reactions, agents like ferric chloride or silver salts are employed.
Coupling Reagents: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ferrocenes, while coupling reactions can produce complex organometallic compounds with extended conjugation .
Scientific Research Applications
Bromo ferrocene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bromo ferrocene depends on its specific application. In catalytic processes, the ferrocene moiety can facilitate electron transfer, while the bromine atom can participate in various chemical transformations. In biological systems, this compound derivatives can interact with cellular components, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Bromo ferrocene can be compared with other similar compounds, such as:
Chloro ferrocene: Similar to this compound but with a chlorine atom instead of bromine.
Iodo ferrocene: Contains an iodine atom, which is larger and more reactive than bromine, leading to different chemical behavior.
Methyl ferrocene: Has a methyl group instead of a halogen, resulting in different electronic and steric properties.
Properties
Molecular Formula |
C10H9BrFe-6 |
|---|---|
Molecular Weight |
264.93 g/mol |
IUPAC Name |
5-bromocyclopenta-1,3-diene;cyclopentane;iron |
InChI |
InChI=1S/C5H4Br.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H;1-5H;/q-1;-5; |
InChI Key |
AMXRLQUISMUNAW-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)Br.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


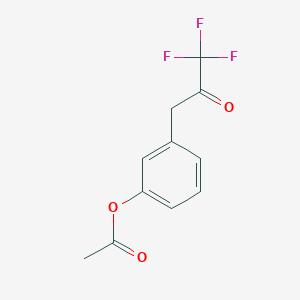
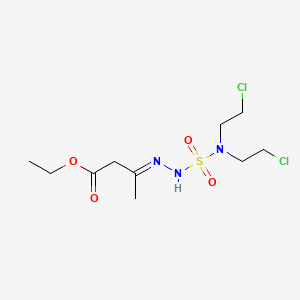
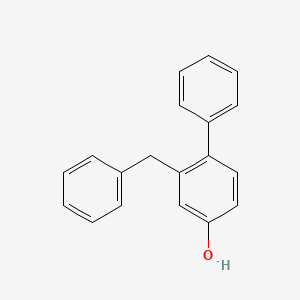
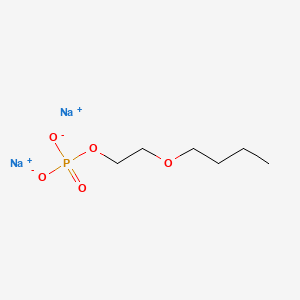
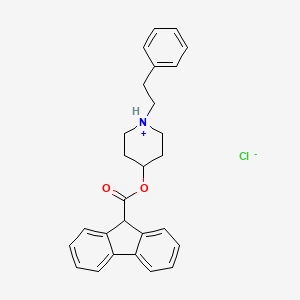
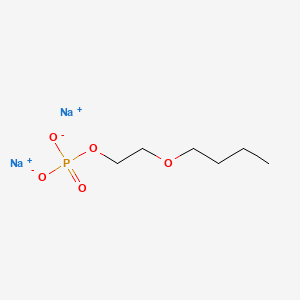
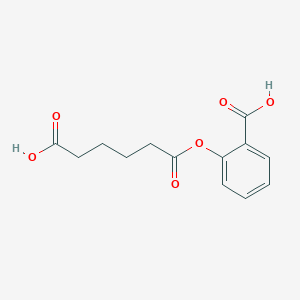
![1-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-prop-2-enylurea](/img/structure/B13772821.png)
